Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Investigations
Research has highlighted the potential of compounds structurally related to Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate in neuropharmacological studies. Specifically, studies on WAY100135, a compound with a similar piperazine structure, have shown it to be a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors. This antagonist capability was observed through the attenuation of neuronal firing inhibition induced by 8-OHDPAT, a selective 5-hydroxytryptamine1A (5-HT1A) agonist, in guinea-pig dorsal raphe nucleus neurons. Such research indicates the potential of related compounds in investigating serotonergic systems and their pharmacological modulation (Mundey, Fletcher, & Marsden, 1994).
Investigation of 5-HT1A Receptor Agonists
Further research into the neuropharmacological implications of similar piperazine compounds has shed light on the differential effects of such compounds on neurotransmitter release. A study focusing on the effects of WAY-100135, a selective 5-HT1A receptor antagonist, highlighted its ability to modulate 5-hydroxytryptamine (5-HT) release, thereby providing insights into the actions of 5-HT1A receptor partial agonists like NAN-190 and buspirone. This research is crucial in understanding the receptor-mediated mechanisms underlying various neuropharmacological actions and may guide the development of therapeutics targeting these pathways (Routledge, Gurling, Ashworth-Preece, & Dourish, 1995).
Serotonin Receptor Research
Research involving compounds structurally akin to this compound has been instrumental in exploring serotonin receptor functionalities. Studies on WAY100135 have provided insights into its interaction with 5-HT1A receptors, highlighting its selectivity and antagonist properties. Such research offers valuable data on the nuances of serotonin receptor functioning and their implications in various physiological and pathological states (Fletcher et al., 1993).
Properties
IUPAC Name |
tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12-5-4-11(10-17)20-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGKLOGHIWWLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651047 | |
Record name | tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623588-30-7 | |
Record name | tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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